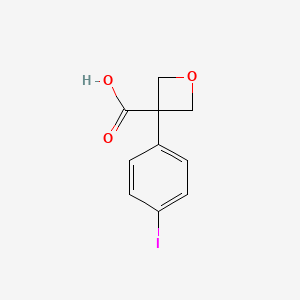
3-(4-Iodophenyl)oxetane-3-carboxylic acid
Descripción general
Descripción
3-(4-Iodophenyl)oxetane-3-carboxylic acid , also known by its systematic name 3-Oxetanecarboxylic acid , is a heterocyclic carboxylic acid compound. It finds applications in laboratory organic synthesis and serves as an intermediate in pharmaceutical research and development .
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions. While I don’t have the exact synthetic pathway at hand, it typically starts with the introduction of an iodine atom onto a phenyl ring within an oxetane framework. Further steps may include carboxylation to form the carboxylic acid group. Researchers often employ various reagents and conditions to achieve this transformation .
Molecular Structure Analysis
The molecular formula of this compound is C₄H₆O₃ , and its molecular weight is approximately 102.09 g/mol . The compound features an oxetane ring (a four-membered cyclic ether) with a carboxylic acid group attached to one of the carbon atoms. The iodine substitution occurs at the phenyl moiety, resulting in the 4-iodophenyl group .
Chemical Reactions Analysis
While specific reactions involving this compound may vary based on the context, potential reactions include hydrolysis of the carboxylic acid group, substitution reactions at the iodine position, and ring-opening reactions of the oxetane ring. Researchers explore these reactions to modify the compound for desired applications .
Physical and Chemical Properties Analysis
- Storage Conditions : It should be stored at -20°C or 2-8°C depending on the specific product .
- Safety Information : The compound is classified as hazardous. It poses risks of acute oral toxicity (H302) and eye damage (H318). Safety precautions include wearing appropriate protective gear and avoiding contact with eyes or skin .
Aplicaciones Científicas De Investigación
Bioisostere of Carboxylic Acid Functional Group : Oxetanes, including structures similar to 3-(4-Iodophenyl)oxetane-3-carboxylic acid, have been evaluated as potential bioisosteres for the carboxylic acid functional group. This research suggests that these compounds could serve as isosteric replacements for carboxylic acid in various chemical and pharmaceutical applications (Lassalas et al., 2017).
Synthesis of Oxetane Derivatives : Studies have developed methods for the synthesis of oxetane-3-carboxaldehyde and methyl oxetane-3-carboxylate, which are crucial for creating various derivatives of oxetane, including potentially this compound (Susan Elizabeth et al., 2016).
Drug Discovery Applications : The oxetane ring, similar to that in this compound, has been identified as a useful bioisostere in drug discovery. It can replace geminal dimethyl groups and carbonyl groups, influencing properties like solubility and metabolic stability (Wuitschik et al., 2010).
Synthesis of Stereoisomers of Oxetin : Research has focused on synthesizing different stereoisomers of oxetane derivatives, which could include compounds like this compound. This is significant for creating specific compounds with desired properties (Kassir et al., 2016).
Isomerization of Oxetane-Carboxylic Acids : A study has found that many oxetane-carboxylic acids, which could include this compound, are unstable and can isomerize into new (hetero)cyclic lactones under certain conditions. This highlights the importance of storage and handling conditions for these compounds (Chalyk et al., 2022).
Gold-Catalyzed Synthesis of Oxetan-3-ones : A method for synthesizing various oxetan-3-ones, potentially including this compound, has been developed. This technique uses gold catalysis and represents a safer and more efficient approach to creating these compounds (Ye et al., 2010).
Mecanismo De Acción
The precise mechanism of action for 3-(4-Iodophenyl)oxetane-3-carboxylic acid depends on its intended use. As an intermediate in pharmaceutical synthesis, it may participate in further reactions to create bioactive compounds. Understanding its mechanism within specific pathways requires detailed investigation and experimentation .
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-iodophenyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZILXUEABUOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



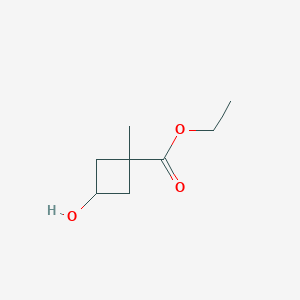
![5-Boc-5-azaspiro[2.4]heptane-1-methamine](/img/structure/B1404944.png)
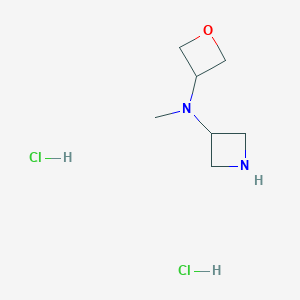
![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)
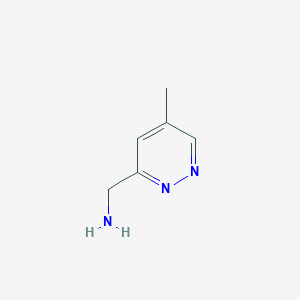
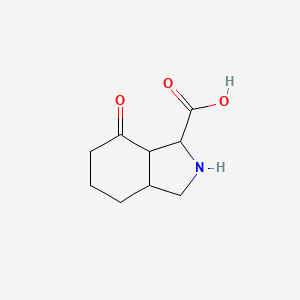
![(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B1404952.png)
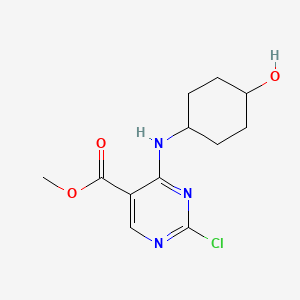
![tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1404956.png)
![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)
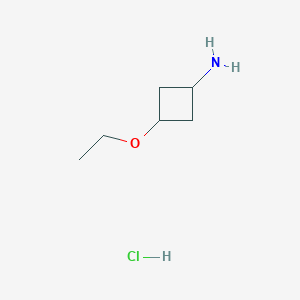
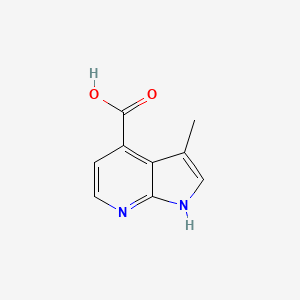
![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1404962.png)
